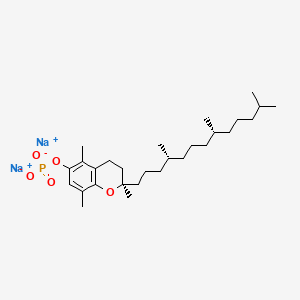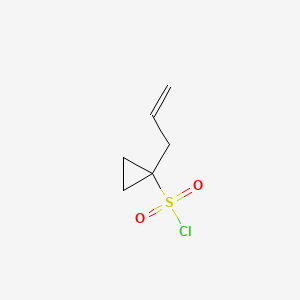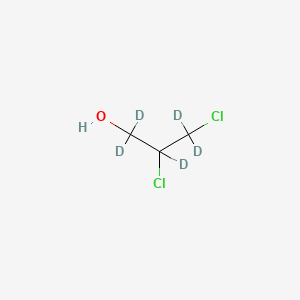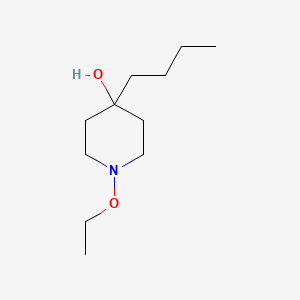
3-ヨードチロナミン塩酸塩
概要
説明
3-ヨードチロアミン塩酸塩は、甲状腺ホルモン、特にチロキシンの代謝産物です。それは様々な組織やヒトの血液中で検出されている内因性アミンです。この化合物は、甲状腺ホルモンとは大きく異なる重要な生物学的効果で知られています。 それは、Gタンパク質共役受容体であるトレースアミン関連受容体1(TAAR1)の高親和性リガンドです .
科学的研究の応用
3-Iodothyronamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the metabolic pathways of thyroid hormones and their derivatives.
Biology: The compound is employed in research on metabolic regulation, energy homeostasis, and thermogenesis.
Medicine: It has potential therapeutic applications in treating metabolic disorders, obesity, and neurodegenerative diseases.
Industry: The compound is used in the development of new pharmacological agents and diagnostic tools.
作用機序
3-ヨードチロアミン塩酸塩は、トレースアミン関連受容体1(TAAR1)を活性化することによって効果を発揮します。この活性化は、環状アデノシン一リン酸(cAMP)の産生につながり、その結果、体温、心拍出量、代謝率などのさまざまな生理学的プロセスが調節されます。 この化合物は、α2Aアドレナリン受容体などの他の受容体とも相互作用し、神経伝達物質の輸送を調節します .
類似化合物:
3,5,3’-トリヨードチロニン(T3): 異なる生物学的効果を持つ甲状腺ホルモンです。
チロキシン(T4): 3-ヨードチロアミンが由来する親ホルモンです。
3-ヨードチロ酢酸: 3-ヨードチロアミンの代謝産物であり、異なる生物学的活性を持ちます.
独自性: 3-ヨードチロアミン塩酸塩は、甲状腺ホルモンとは大きく異なる効果を発揮できるという点でユニークです。 それは代謝経路を調節し、グルコース分解よりも脂質利用を促進し、治療的用途において大きな可能性を秘めています .
Safety and Hazards
将来の方向性
3-Iodothyronamine (T1AM) is considered as a component of thyroid hormone signaling and might play a significant physiological and/or pathophysiological role . T1AM analogs have already been synthesized and their therapeutic potential is currently under investigation . It is rapidly emerging as a promising compound in decreasing the heart rate and lowering the cardiac output .
生化学分析
Biochemical Properties
3-Iodothyronamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is a high-affinity ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. Activation of TAAR1 by 3-Iodothyronamine Hydrochloride leads to the production of cyclic AMP (cAMP), which is involved in various signaling pathways . Additionally, 3-Iodothyronamine Hydrochloride interacts with α2A adrenergic receptors, modulating neurotransmitter release and membrane transport .
Cellular Effects
3-Iodothyronamine Hydrochloride exerts significant effects on various cell types and cellular processes. It has been shown to reduce body temperature, heart rate, and metabolism when administered to rodents . This compound influences cell signaling pathways by targeting extracellular receptors such as TAAR1 and α2A adrenergic receptors . It also modulates gene expression and cellular metabolism, impacting processes like lipid and glucose utilization .
Molecular Mechanism
The molecular mechanism of 3-Iodothyronamine Hydrochloride involves its interaction with specific receptors and modulation of neurotransmitter transport. It targets TAAR1 and α2A adrenergic receptors, leading to changes in cAMP levels and neurotransmitter release . Additionally, 3-Iodothyronamine Hydrochloride serves as a substrate for membrane transport cellular uptake machinery, influencing the transport of neurotransmitters . These interactions result in various physiological effects, including reduced cardiac output and altered metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodothyronamine Hydrochloride change over time. This compound is known to induce rapid and profound reductions in body temperature, heart rate, and metabolism shortly after administration . Over time, its stability and degradation can impact its long-term effects on cellular function. Studies have shown that 3-Iodothyronamine Hydrochloride undergoes oxidative deamination to 3-iodothyroacetic acid in cardiomyocytes .
Dosage Effects in Animal Models
The effects of 3-Iodothyronamine Hydrochloride vary with different dosages in animal models. At low dosages, it increases endogenous tissue concentration and elicits metabolic and neurological responses . Higher dosages can lead to toxic or adverse effects, such as hypothermia and reduced cardiac contractility . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
3-Iodothyronamine Hydrochloride is involved in several metabolic pathways, including the deiodination and decarboxylation of endogenous thyroxine . It activates TAAR1 at nanomolar concentrations, influencing thyroid hormone actions such as body temperature, heart rate, and cardiac output . Additionally, it affects metabolic flux by favoring fatty acid over glucose catabolism and increasing ketogenesis .
Transport and Distribution
Within cells and tissues, 3-Iodothyronamine Hydrochloride is transported and distributed through specific transporters and binding proteins. It is known to inhibit the uptake of thyroid hormones via the monocarboxylate transporter 8 (MCT8) and interacts with monoamine transporters . This compound accumulates in various tissues, including the heart, liver, kidney, and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-Iodothyronamine Hydrochloride plays a crucial role in its activity and function. It is taken up by cells through Na±dependent transport and accumulates in specific compartments, such as mitochondria . This localization is essential for its interaction with mitochondrial proteins and the modulation of cellular metabolism . Additionally, post-translational modifications may direct 3-Iodothyronamine Hydrochloride to specific organelles, influencing its biological activity .
準備方法
合成経路と反応条件: 3-ヨードチロアミン塩酸塩は、甲状腺ホルモンの酵素的脱ヨウ素化および脱カルボキシル化によって合成されます。 このプロセスは、親甲状腺ホルモン分子からヨウ素原子とカルボキシル基を除去することを伴います .
工業生産方法: 3-ヨードチロアミン塩酸塩の工業生産は、高性能液体クロマトグラフィー(HPLC)や質量分析法などの高度な技術を用いて、化合物の純度と品質を確保します .
化学反応の分析
反応の種類: 3-ヨードチロアミン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、その生物学的活性と、さまざまな分子標的との相互作用にとって重要です .
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまなヨウ素化誘導体や脱ヨウ素化代謝産物が含まれ、これらは異なる生物学的活性を持ちます .
4. 科学研究への応用
3-ヨードチロアミン塩酸塩は、科学研究において幅広い用途があります:
化学: 甲状腺ホルモンとその誘導体の代謝経路を研究するために使用されます。
生物学: この化合物は、代謝調節、エネルギー恒常性、熱発生に関する研究に用いられています。
医学: 代謝性疾患、肥満、神経変性疾患の治療における可能性のある治療的用途があります。
類似化合物との比較
3,5,3’-Triiodothyronine (T3): A thyroid hormone with distinct biological effects.
Thyroxine (T4): The parent hormone from which 3-Iodothyronamine is derived.
3-Iodothyroacetic Acid: A metabolite of 3-Iodothyronamine with different biological activities.
Uniqueness: 3-Iodothyronamine hydrochloride is unique due to its ability to exert effects that are largely opposite to those of thyroid hormones. It modulates metabolic pathways, favoring lipid utilization over glucose catabolism, and has significant potential in therapeutic applications .
特性
IUPAC Name |
4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKVVMXTPQCCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675978 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788824-64-6, 712349-95-6 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodothyronamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)






![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)


